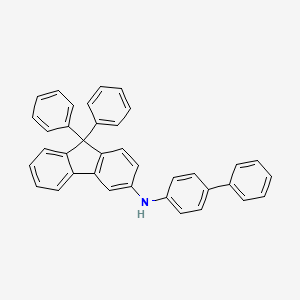
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine is a complex organic compound that features a biphenyl group and a fluorenyl group connected through an amine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine typically involves multi-step organic reactions. One common approach is the Ullmann reaction, which couples aryl halides with amines in the presence of a copper catalyst. The reaction conditions often include high temperatures and the use of polar solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction. This method uses palladium catalysts and boronic acids to form carbon-carbon bonds, allowing for the efficient synthesis of biphenyl derivatives on a large scale .
化学反応の分析
Types of Reactions
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound is utilized in the creation of advanced materials such as liquid crystals and conductive polymers.
作用機序
The mechanism of action of N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can interact with voltage-gated sodium channels, promoting their slow inactivation and reducing neuronal hyperexcitability .
類似化合物との比較
Similar Compounds
Biphenyl-4-carbonyl chloride: Used in the preparation of various biphenyl derivatives.
4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1,10]phenanthroline: A compound with similar structural features used in organic electronics.
Uniqueness
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine is unique due to its combination of biphenyl and fluorenyl groups, which impart distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring high electron mobility and stability .
生物活性
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine, also known by its CAS number 1268520-04-2, is a compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C37H27N
- Molecular Weight : 485.62 g/mol
- Structure : The compound features a biphenyl group attached to a diphenylfluorene structure, which contributes to its unique electronic properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been observed to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Against Cancer Cell Lines
The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This oxidative stress triggers apoptotic pathways, effectively reducing cell viability.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound exhibits low gastrointestinal absorption due to its large molecular size.
- Distribution : It shows moderate lipophilicity with a Log P value indicating favorable membrane permeability.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes; it has been identified as a substrate for CYP2C19.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Log P | 8.05 |
| Bioavailability | Low |
| CYP Inhibition | CYP2C19 (Yes) |
Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound significantly reduced tumor growth compared to controls. The study reported a 45% reduction in tumor volume after four weeks of treatment.
Study 2: Mechanistic Insights
In vitro studies showed that the compound activates caspase pathways in cancer cells, leading to apoptosis. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicative of apoptotic cells.
特性
分子式 |
C37H27N |
|---|---|
分子量 |
485.6 g/mol |
IUPAC名 |
9,9-diphenyl-N-(4-phenylphenyl)fluoren-3-amine |
InChI |
InChI=1S/C37H27N/c1-4-12-27(13-5-1)28-20-22-31(23-21-28)38-32-24-25-36-34(26-32)33-18-10-11-19-35(33)37(36,29-14-6-2-7-15-29)30-16-8-3-9-17-30/h1-26,38H |
InChIキー |
QTPVZBREDRVQMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C(C5=CC=CC=C54)(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















